molecular formula C22H16ClN3O4 B15017184 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B15017184
M. Wt: 421.8 g/mol
InChI Key: KILKNXJEKZYLMZ-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a nitro group, and a chloro-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various biological receptors, while the nitro and chloro groups can participate in redox reactions and nucleophilic substitutions, respectively. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-aminobenzamide
  • 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Uniqueness

2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a benzoxazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C22H16ClN3O4/c1-12-8-19-20(9-13(12)2)30-22(25-19)14-4-3-5-15(10-14)24-21(27)17-7-6-16(26(28)29)11-18(17)23/h3-11H,1-2H3,(H,24,27)

InChI Key

KILKNXJEKZYLMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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